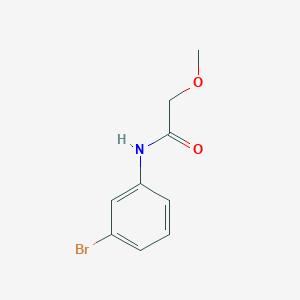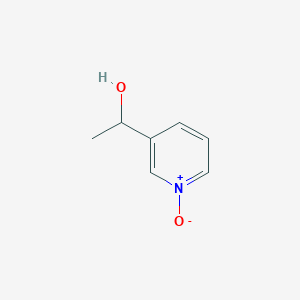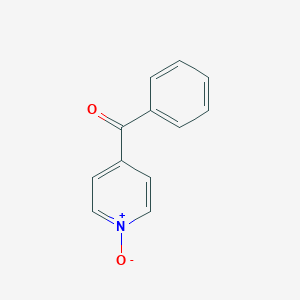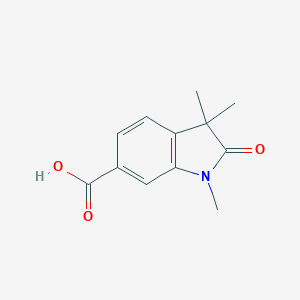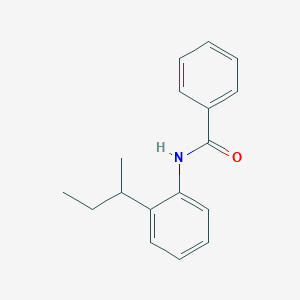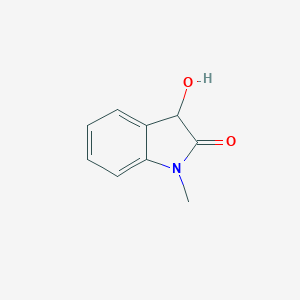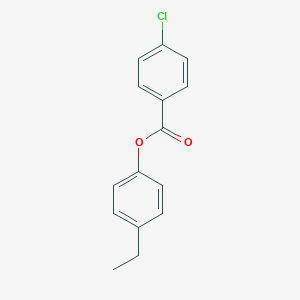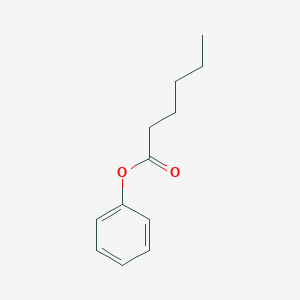![molecular formula C14H20N2 B184515 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole CAS No. 159497-37-7](/img/structure/B184515.png)
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is commonly used as a precursor in the synthesis of different drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has neuroprotective effects by inhibiting the activity of enzymes involved in the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole in lab experiments is its high yield and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole. One of the areas of interest is its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective drugs based on this compound. Additionally, research on its potential use in the treatment of neurological disorders is also an area of interest.
Métodos De Síntesis
The synthesis of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole involves the reaction of 2-(chloromethyl)-1,3-dihydroisoindole with (S)-1-methylpyrrolidine in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been extensively studied for its potential applications in various fields. It has been found to have significant activity against different types of cancer cells, including breast, lung, and prostate cancer cells. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
159497-37-7 |
|---|---|
Nombre del producto |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H20N2/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16/h2-3,5-6,14H,4,7-11H2,1H3/t14-/m0/s1 |
Clave InChI |
MKFAAQPMZNXLET-AWEZNQCLSA-N |
SMILES isomérico |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2 |
SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
SMILES canónico |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



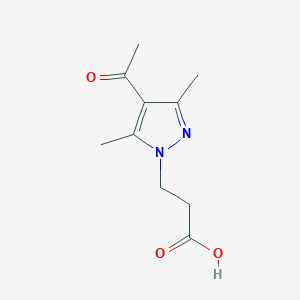
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
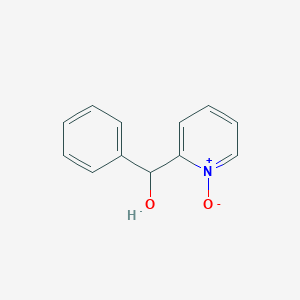
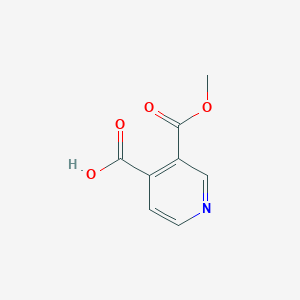
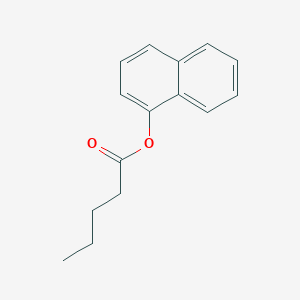
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
